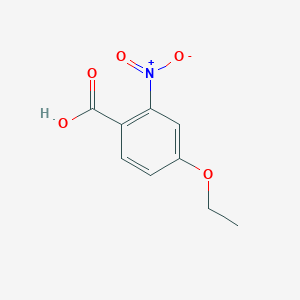

4-Ethoxy-2-nitrobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

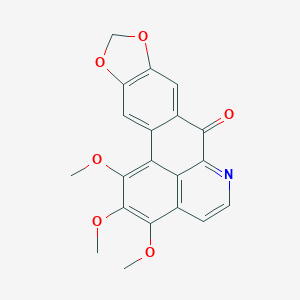

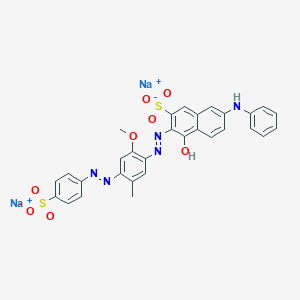

4-Ethoxy-2-nitrobenzoic acid, also known as 4-ENBA, is an organic compound belonging to the nitrobenzoic acid family. It is a white crystalline solid with a molecular weight of 175.11 g/mol and a melting point of 118-119 °C. 4-ENBA is an important building block in organic synthesis and is used in the synthesis of various compounds, including pharmaceuticals and other biologically active molecules. 4-ENBA has a wide range of applications in the areas of chemical synthesis and drug discovery.

Scientific Research Applications

Synthesis and Chemical Reactions

4-Ethoxy-2-nitrobenzoic acid serves as a precursor in various chemical syntheses and transformations. For instance, it has been utilized in the synthesis of ethoxy-4-nitrobenzene through the reaction of 4-chloronitrobenzene with potassium ethoxide, employing phase-transfer catalysts under ultrasound irradiation conditions, which demonstrates the efficiency of ultrasound in nucleophilic substitution reactions (Wang & Rajendran, 2007). Additionally, its transformation into novel compounds, such as 4-(2-ethoxy-2-oxo-ethoxy)-3-nitrobenzoic methyl ester, has been achieved, showcasing its versatility as a reagent in organic synthesis (Yin Dulin, 2007).

Photocatalytic Applications

Research into the photocatalytic oxidation of aromatic alcohols to corresponding aldehydes or acids in water under simulated solar light has shown that this compound derivatives can act as significant intermediates. This process is facilitated by metal-loaded TiO2 catalysts, such as Pt, Au, Pd, and Ag, indicating the potential of this compound in environmental remediation and organic synthesis (Yurdakal et al., 2017).

Catalysis and Kinetic Studies

The esterification of 4-nitrobenzoic acid catalyzed by acidic ionic liquids has been investigated, demonstrating the catalytic efficiency and reusability of ionic liquids in promoting the formation of ethyl 4-nitrobenzoate, a derivative of this compound. This study sheds light on optimizing reaction conditions for higher yields, underlining the acid's applicability in catalytic processes (Hong-ze, 2013).

Physico-Chemical Characterization

The comprehensive analysis of compounds like this compound and its derivatives provides valuable insights into their physico-chemical properties. Investigations into their crystal structures, hydrogen-bonding networks, and thermal stability contribute to a deeper understanding of their behavior in various chemical contexts. Such studies are pivotal in developing new materials and chemicals with desired properties (Chumakov et al., 2006).

Safety and Hazards

Properties

IUPAC Name |

4-ethoxy-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-2-15-6-3-4-7(9(11)12)8(5-6)10(13)14/h3-5H,2H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASIBMPOSLZTHOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325535 |

Source

|

| Record name | 4-ethoxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103440-98-8 |

Source

|

| Record name | 4-ethoxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1S)-Cyclohex-3-en-1-yl]ethanone](/img/structure/B33965.png)

![2,5-Furandione, dihydro-3-[3-(triethoxysilyl)propyl]-](/img/structure/B33966.png)